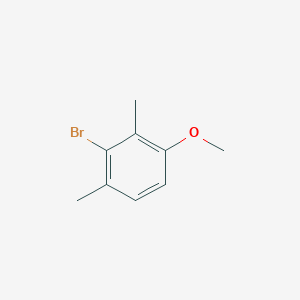

2-Bromo-4-methoxy-1,3-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-1-methoxy-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADYDSCBJSKXOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504509 | |

| Record name | 2-Bromo-4-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23453-90-9 | |

| Record name | 2-Bromo-4-methoxy-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms and Transformations

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The mechanism proceeds through a two-step process involving a cationic intermediate.

The general mechanism for EAS begins with the attack of the electron-rich π system of the benzene ring on a strong electrophile (E⁺). This initial, rate-determining step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or benzenonium ion (also called a sigma complex). In this intermediate, the carbon atom bonded to the electrophile is sp³-hybridized. The positive charge is delocalized across the other five sp²-hybridized carbon atoms of the ring through resonance.

The regioselectivity of further electrophilic substitution on 2-Bromo-4-methoxy-1,3-dimethylbenzene is determined by the cumulative electronic and steric effects of the existing substituents. Substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para-, or meta-directing. fiveable.me

Methoxy (B1213986) Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is a powerful ortho-, para-director. libretexts.org

Methyl Groups (-CH₃): These are weakly activating groups that donate electron density through an inductive effect. They are also ortho-, para-directors. libretexts.org

Bromo Group (-Br): Halogens are an exception; they are deactivating due to their inductive electron withdrawal but are ortho-, para-directing because their lone pairs can stabilize the benzenonium ion intermediate via resonance. libretexts.org

In this compound, the ring is highly activated towards EAS due to the powerful methoxy group and two methyl groups. The directing effects of these groups are synergistic and must be considered collectively to predict the outcome of a reaction.

The available positions for substitution are C-5 and C-6.

Attack at C-5: This position is ortho to the methoxy group and meta to the two methyl groups and the bromine.

Attack at C-6: This position is ortho to one methyl group (at C-1) and meta to the methoxy and the other methyl group.

The directing effects are summarized in the table below. The strongest activating group, the methoxy group, will most strongly influence the position of the incoming electrophile. It directs ortho and para. Its para position (C-1) is already substituted. Therefore, it strongly directs to its ortho positions (C-3 and C-5). Since C-3 is substituted, the primary site for electrophilic attack is C-5. Steric hindrance from the adjacent methyl group at C-3 might slightly impede this, but the electronic activation from the methoxy group is typically the dominant factor. nih.gov Attack at C-6 is less favorable as it is not activated by the powerful methoxy group.

Interactive Data Table: Substituent Effects on EAS for this compound

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH₃ | C-4 | Strong Activator (Resonance) | Ortho, Para |

| -CH₃ | C-1 | Weak Activator (Inductive) | Ortho, Para |

| -CH₃ | C-3 | Weak Activator (Inductive) | Ortho, Para |

| -Br | C-2 | Weak Deactivator (Inductive) | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. Unlike EAS, SNAr reactions require the aromatic ring to be electron-deficient. chemistrysteps.com

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions. libretexts.org The C-Br bond is strong, and the benzene ring sterically hinders backside attack required for an Sₙ2 reaction. libretexts.org Phenyl cations are also highly unstable, precluding an Sₙ1 pathway. chemistrysteps.com

However, halogen displacement can occur under specific conditions through two primary mechanisms:

SₙAr (Addition-Elimination) Mechanism: This mechanism is favored when strong electron-withdrawing groups (EWGs), such as nitro groups, are positioned ortho or para to the leaving group. pdx.edulibretexts.org The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. libretexts.org The aromaticity is then restored by the departure of the leaving group. Since this compound contains only electron-donating groups, it is strongly deactivated towards this mechanism and will not react under typical SₙAr conditions.

Elimination-Addition (Benzyne) Mechanism: For aryl halides lacking activating EWGs, substitution can be forced using very strong bases like sodium amide (NaNH₂) in liquid ammonia. chemistrysteps.compdx.edu This reaction proceeds via a highly reactive "benzyne" intermediate. byjus.comuomustansiriyah.edu.iq The strong base first abstracts a proton from a position ortho to the halogen, followed by the elimination of the halide ion to form a triple bond within the benzene ring. libretexts.org The nucleophile then attacks either carbon of the triple bond, and subsequent protonation yields the substitution product. uomustansiriyah.edu.iq In the case of this compound, there is no proton ortho to the bromine atom (positions C-1 and C-3 are substituted). Therefore, the formation of a benzyne (B1209423) intermediate is not possible, and the compound is expected to be unreactive via this pathway as well.

As noted, the presence of strong electron-withdrawing groups (EWGs) is critical for activating an aromatic ring towards the SₙAr (addition-elimination) mechanism. byjus.comorganicchemistryguide.com These groups serve two functions:

They reduce the electron density of the ring, making it more susceptible to attack by a nucleophile.

They stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when located at the ortho or para positions relative to the leaving group. byjus.com

The subject compound, this compound, lacks any EWGs. Instead, it possesses three electron-donating groups (one methoxy, two methyls), which increase the ring's electron density and destabilize any potential anionic intermediate. Consequently, the compound is highly deactivated for SₙAr reactions.

Oxidation and Reduction Chemistry

The substituents and the aromatic ring of this compound can undergo oxidation and reduction under specific conditions.

Oxidation: The aromatic ring itself is generally resistant to oxidation. However, the alkyl (methyl) side chains can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions (heat, high concentration). The methoxy group may be susceptible to cleavage or oxidation under harsh oxidative conditions. Anodic oxidation of similar compounds like 4-methyl anisole (B1667542) can lead to the formation of a cation radical, which can undergo further reactions. researchgate.net

Reduction: Several transformations are possible under reductive conditions:

Catalytic Hydrogenation: The benzene ring can be reduced to a cyclohexane (B81311) ring under forcing conditions, such as high pressure and temperature in the presence of a metal catalyst (e.g., Nickel, Platinum, or Rhodium). gla.ac.ukjove.comvedantu.com This would convert this compound to 2-bromo-4-methoxy-1,3-dimethylcyclohexane. The rate of hydrogenation is influenced by the degree of substitution on the ring, with more substituted benzenes often reacting more slowly. scispace.com

Reductive Dehalogenation: The carbon-bromine bond can be cleaved. This can be achieved through various methods, including catalytic hydrogenation (hydrogenolysis), or using metal-acid systems or hydride reagents. Photocatalytic methods are also used for the reduction of aryl halides. researchgate.net This reaction would yield 4-methoxy-1,3-dimethylbenzene.

Interactive Data Table: Potential Oxidation and Reduction Reactions

| Reaction Type | Reagents & Conditions | Potential Product(s) | Notes |

| Side-Chain Oxidation | KMnO₄, heat | 2-Bromo-4-methoxy-1,3-benzenedicarboxylic acid | Requires harsh conditions. |

| Catalytic Hydrogenation | H₂, Ni/Pt/Rh, high pressure/temp | 2-Bromo-4-methoxy-1,3-dimethylcyclohexane | Reduces the aromatic ring. |

| Reductive Dehalogenation | H₂, Pd/C or other methods | 4-Methoxy-1,3-dimethylbenzene | Removes the bromine atom. |

Methoxy Group Oxidation Pathways to Carbonyls

The oxidation of the methoxy group in this compound to a carbonyl functionality is a challenging transformation. Direct oxidation of an aryl methoxy group to a carbonyl at the same carbon is not a standard reaction. However, oxidative demethylation of hydroquinone (B1673460) dimethyl ethers to the corresponding quinones is a well-established process. For instance, the treatment of 1,4-dimethoxybenzene (B90301) derivatives with oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can yield benzoquinones. rsc.orgyoutube.com The electronic nature of the substituents on the aromatic ring significantly influences the outcome of such reactions. rsc.orgorganic-chemistry.org Electron-donating groups, such as the methyl groups present in this compound, can facilitate this oxidation.

The plausible pathway for the oxidation of a methoxy group on a substituted benzene ring to a quinone involves a one- or two-electron transfer mechanism, leading to the formation of a radical cation or a dication, followed by nucleophilic attack by water and subsequent loss of the methyl group. The substitution pattern of this compound, however, does not lend itself to the direct formation of a simple 1,4-benzoquinone (B44022) due to the presence of substituents at positions 1, 2, 3, and 4. Oxidation would likely lead to more complex rearranged products.

| Oxidizing Agent | Substrate Type | Product Type | Reference |

| Ceric Ammonium Nitrate (CAN) | 1,4-Dimethoxybenzene derivatives | Quinones/Diquinones | rsc.orgorganic-chemistry.org |

| 2-Iodoxybenzoic acid (IBX) | Guaiacol derivatives | Catechol derivatives (via ortho-quinone) | rsc.org |

Bromine Atom Reduction Strategies to Hydrogenated Derivatives

The selective reduction of the bromine atom in this compound to a hydrogen atom, yielding 4-methoxy-1,3-dimethylbenzene, is a common and useful transformation. This hydrodehalogenation can be achieved through several methods, with catalytic hydrogenation being one of the most efficient.

Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard procedure for the reduction of aryl bromides. nih.govprinceton.edu This method is often chemoselective, leaving other functional groups like methoxy and methyl groups intact. The reaction typically proceeds under neutral conditions. nih.govprinceton.edu

Alternative methods for the reductive dehalogenation of aryl bromides include the use of various hydrogen donors in transfer hydrogenation reactions. acs.org Additionally, photoredox catalysis has emerged as a mild and efficient method for the reduction of unactivated aryl bromides. rsc.org These methods often exhibit high functional group tolerance. acs.orgrsc.org

| Reduction Method | Catalyst/Reagent | Key Features | References |

| Catalytic Hydrogenation | 10% Pd/C, H₂ | Neutral conditions, high chemoselectivity | nih.govprinceton.edu |

| Transfer Hydrogenation | Ru(II) catalyst, 2-propanol | Mild conditions, broad applicability | acs.org |

| Photoredox Catalysis | Ru(bpy)₃Cl₂, Hantzsch ester | Visible light, tin-free, good functional group tolerance | rsc.org |

Cross-Coupling Reactions

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura coupling is a prominent example of such reactions.

Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnobelprize.org For this compound, this reaction would allow for the introduction of a wide range of aryl, vinyl, or alkyl groups at the position of the bromine atom.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. This step is often the rate-determining step of the reaction. mdpi.com

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the bromide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the final product, regenerating the palladium(0) catalyst. youtube.com

Steric and Electronic Factors in Coupling Efficiency

The efficiency of the Suzuki-Miyaura coupling of this compound is influenced by both steric and electronic factors.

Steric Factors: The presence of two methyl groups ortho to the bromine atom (at positions 1 and 3) introduces significant steric hindrance around the reaction center. This steric bulk can impede the oxidative addition step and the subsequent steps in the catalytic cycle. rsc.orgrsc.org Highly sterically hindered substrates often require specialized, bulky phosphine (B1218219) ligands to achieve efficient coupling. organic-chemistry.orgrsc.org

Ligand Design and Catalyst Optimization for Selective C-Br Functionalization

The choice of ligand is crucial for a successful cross-coupling reaction, especially with a sterically hindered and electron-rich substrate like this compound. The ligand stabilizes the palladium catalyst, influences its reactivity, and can overcome challenges posed by the substrate.

For sterically demanding aryl bromides, bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or Buchwald-type biaryl phosphine ligands (e.g., DavePhos), are often employed. nih.govacs.org These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in the oxidative addition step. The steric bulk of the ligand also facilitates the reductive elimination step. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands for challenging Suzuki-Miyaura couplings due to their strong σ-donating properties and steric bulk. organic-chemistry.org

Catalyst optimization would involve screening a variety of palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents to find the optimal conditions for the coupling of this compound. rsc.orgresearchgate.net

Other Functional Group Interconversions

Beyond the transformations of the methoxy and bromo groups, other functional group interconversions can be envisioned for this compound, primarily involving the methyl groups. For instance, benzylic bromination of the methyl groups could be achieved using N-bromosuccinimide (NBS) under radical initiation conditions. The resulting benzylic bromides would be valuable intermediates for further nucleophilic substitution reactions. However, the presence of the electron-rich aromatic ring could lead to competing aromatic bromination. Careful control of reaction conditions would be necessary to achieve selective benzylic functionalization.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

A ¹H NMR spectrum of 2-Bromo-4-methoxy-1,3-dimethylbenzene would be expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups.

Aromatic Protons: The benzene (B151609) ring has two remaining protons. Their chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom, as well as the two methyl groups. It is anticipated that these protons would appear as two distinct signals in the aromatic region of the spectrum (typically between 6.5 and 8.0 ppm). The coupling between these adjacent protons would likely result in a doublet for each, with a coupling constant characteristic of ortho-protons.

Methoxy Group Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. This signal is expected in the range of 3.7 to 4.0 ppm.

Methyl Group Protons: The two methyl groups (-CH₃) attached to the benzene ring are in different chemical environments due to their proximity to the bromine and methoxy substituents. Therefore, they would likely appear as two separate singlets. Their chemical shifts would be in the typical range for aromatic methyl groups, approximately 2.2 to 2.5 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | ~ 6.5 - 7.5 | Doublet |

| Aromatic-H | ~ 6.5 - 7.5 | Doublet |

| Methoxy (-OCH₃) | ~ 3.8 | Singlet |

| Methyl (-CH₃) | ~ 2.3 | Singlet |

¹³C NMR Chemical Shift Interpretation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals would be expected, corresponding to the nine carbon atoms in unique electronic environments.

Aromatic Carbons: The six carbons of the benzene ring would each produce a signal in the aromatic region (approximately 110-160 ppm). The carbon attached to the methoxy group would be the most deshielded (highest ppm value) due to the oxygen's electron-withdrawing inductive effect. The carbon bonded to the bromine atom would also have a characteristic chemical shift. The remaining four aromatic carbons would have shifts influenced by the positions of the various substituents.

Methoxy Carbon: The carbon of the methoxy group is expected to appear at around 55-60 ppm.

Methyl Carbons: The two methyl carbons would have chemical shifts in the range of 15-25 ppm.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C-O) | ~ 155 - 160 |

| Aromatic (C-Br) | ~ 110 - 120 |

| Aromatic (C-CH₃) | ~ 130 - 140 |

| Aromatic (C-CH₃) | ~ 130 - 140 |

| Aromatic (C-H) | ~ 110 - 130 |

| Aromatic (C-H) | ~ 110 - 130 |

| Methoxy (-OCH₃) | ~ 55 - 60 |

| Methyl (-CH₃) | ~ 15 - 25 |

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

To unambiguously assign the ¹H and ¹³C signals and confirm the structure, two-dimensional (2D) NMR techniques would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons, confirming the ortho-relationship of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons they are attached to, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary (non-protonated) carbons by observing correlations from the methyl and methoxy protons to the aromatic carbons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies and Functional Group Identification

The IR and Raman spectra of this compound would be expected to show absorption bands corresponding to the vibrations of its various bonds.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group would likely produce a strong band in the 1200-1300 cm⁻¹ region for the aryl-O bond and another in the 1000-1100 cm⁻¹ region for the O-CH₃ bond.

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations of the substituted benzene ring would give rise to bands in the 800-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Predicted IR/Raman Vibrational Frequencies

| Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aryl C-O Stretch | 1200 - 1300 |

| Alkyl C-O Stretch | 1000 - 1100 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

For this compound (C₉H₁₁BrO), the molecular weight is approximately 214 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum would appear as a pair of peaks (M and M+2) of almost equal intensity, at m/z values corresponding to the molecule containing each bromine isotope.

Common fragmentation patterns would likely involve the loss of a methyl group (-15 amu), a methoxy group (-31 amu), or a bromine atom (-79 or -81 amu). The relative abundance of these fragment ions would provide further clues about the stability of different parts of the molecule.

Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry of this compound provides critical information regarding its molecular weight and the stability of its ionic fragments. The molecular ion peak (M⁺) is anticipated to appear as a doublet, a characteristic feature for monobrominated compounds, at m/z values corresponding to the molecule containing the ⁷⁹Br and ⁸¹Br isotopes.

Upon ionization, the molecule undergoes predictable fragmentation, primarily driven by the cleavage of the weakest bonds and the formation of stable carbocations. The presence of methyl, methoxy, and bromo substituents on the benzene ring dictates the fragmentation pathways. Common fragmentation patterns for aromatic ethers include the loss of a methyl radical (•CH₃) from the methoxy group, followed by the expulsion of a carbon monoxide (CO) molecule. The C-Br bond is also susceptible to cleavage, leading to the loss of a bromine radical (•Br).

Expected Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 214/216 | [C₉H₁₁BrO]⁺ | Molecular Ion (M⁺) |

| 199/201 | [C₈H₈BrO]⁺ | Loss of •CH₃ from a methyl group |

| 181/183 | [C₈H₅Br]⁺ | Loss of •CH₃ and H₂O |

| 135 | [C₉H₁₁O]⁺ | Loss of •Br |

| 120 | [C₈H₈O]⁺ | Loss of •Br and •CH₃ |

This table presents predicted data based on general fragmentation principles and has not been confirmed by experimental results for this specific compound.

Isotope Pattern Analysis for Bromine Confirmation

The definitive confirmation of a single bromine atom within the molecular structure is achieved through the analysis of the isotopic pattern in the mass spectrum. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). libretexts.org This results in a characteristic isotopic signature for any bromine-containing fragment.

For the molecular ion of this compound, this manifests as two peaks of almost equal intensity, separated by two mass units (m/z and m/z+2). libretexts.org This distinctive 1:1 ratio for the M⁺ and M⁺+2 peaks is a hallmark of monobrominated organic compounds and serves as a powerful diagnostic tool in mass spectrometry. youtube.com

Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotope Composition | Expected m/z | Relative Intensity |

|---|---|---|---|

| M⁺ | C₉H₁₁⁷⁹BrO | 214 | ~100% |

This table illustrates the theoretical isotopic pattern based on the natural abundance of bromine isotopes. libretexts.org

X-ray Crystallography

While specific crystallographic data for this compound has not been reported in the reviewed literature, X-ray crystallography remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction analysis would provide precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and torsion angles. This technique would reveal the definitive conformation of the molecule in the crystalline lattice, including the orientation of the methoxy and methyl groups relative to the benzene ring. The resulting data would include the crystal system, space group, and unit cell dimensions, which are fundamental parameters of its crystalline form.

Analysis of Molecular Geometry and Crystal Packing Effects

Based on the analysis of structurally similar brominated aromatic compounds, certain geometric features and packing interactions can be anticipated for this compound. nih.govresearchgate.net The central benzene ring is expected to be largely planar. The substituents—two methyl groups, a methoxy group, and a bromine atom—will cause minor distortions in the ring's geometry due to steric and electronic effects.

Expected Molecular Geometry Parameters for this compound

| Parameter | Expected Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-Br bond length | ~1.90 Å |

| C-O (methoxy) bond length | ~1.37 Å |

| C-C (methyl) bond length | ~1.51 Å |

This table provides estimated values based on standard bond lengths and angles for similar chemical environments.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations would be the primary method to explore the fundamental chemical and physical properties of 2-Bromo-4-methoxy-1,3-dimethylbenzene.

Geometry Optimization and Electronic Structure Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the calculation would iteratively adjust the bond lengths, bond angles, and dihedral angles of this compound to find the structure with the minimum energy.

Prediction of Spectroscopic Parameters (NMR, IR) and Validation with Experimental Data

DFT calculations are highly effective in predicting spectroscopic properties. By calculating the magnetic shielding tensors of the nuclei, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for each atom in this compound.

Similarly, by calculating the second derivatives of the energy with respect to atomic positions, a vibrational frequency analysis can be performed. This yields the predicted Infrared (IR) and Raman spectra, showing the characteristic vibrational modes of the molecule (e.g., C-H stretching, C=C aromatic ring vibrations, C-O stretching, and C-Br stretching). These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. A comparison between the calculated and experimental spectra would serve to validate the accuracy of the computational model.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting chemical reactivity. The MEP map uses a color scale to indicate regions of different electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these would likely be centered around the oxygen atom of the methoxy (B1213986) group.

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

By analyzing the MEP map, one could predict how the molecule would interact with other reagents, identifying likely sites for electrophilic and nucleophilic reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. The energy of the HOMO is related to the ionization potential.

LUMO: Represents the ability to accept an electron. The energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily excited and more reactive. Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the this compound molecule are most involved in electron donation and acceptance.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density, revealing hyperconjugative interactions and intramolecular charge transfer. For instance, it could show the interaction between the lone pairs on the oxygen or bromine atoms and the antibonding orbitals of the aromatic ring. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions, providing deep insight into the electronic factors that govern the molecule's structure and stability.

Molecular Dynamics and Conformational Studies

While DFT calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamic behavior.

For this compound, an MD simulation would reveal the rotational dynamics of the methyl and methoxy groups. It would allow for an exploration of the potential energy surface and the identification of different stable conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule behaves in different environments (e.g., in solution) and how its shape can fluctuate, which can be important for its interactions with other molecules.

Rotational Barriers and Dynamic Effects

No published computational studies on the rotational barriers of the methoxy or methyl groups in this compound were found.

Quantitative Structure-Activity Relationships (QSAR) and Reactivity Descriptors (Excluding Biological Contexts)

No QSAR models or calculated reactivity descriptors specifically for this compound in a non-biological context are available in the current scientific literature.

Solvent Effects on Reaction Energetics and Mechanisms (Computational)

There are no computational studies in the available literature that focus on the solvent effects on the reaction energetics and mechanisms of this compound.

Applications in Complex Organic Synthesis and Material Science

Role as a Key Building Block in Multi-Step Syntheses

In multi-step synthesis, the strategic selection of starting materials is crucial for the efficient construction of a target molecule. 2-Bromo-4-methoxy-1,3-dimethylbenzene's structure is well-suited for this role, offering multiple reactive sites that can be addressed selectively. The bromine atom is particularly significant, as it readily participates in a range of cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

The compound serves as a precursor for creating larger, highly functionalized aromatic and polyaromatic systems. The bromine atom allows for its use in powerful synthetic methods such as Suzuki-Miyaura, Stille, and Heck coupling reactions. These reactions enable the joining of the brominated aromatic ring to other molecular fragments, leading to the formation of complex biaryl, terphenyl, and other polycyclic aromatic structures. These larger systems are often the core of functional materials used in organic electronics and other advanced applications.

Suzuki-Miyaura Coupling: In this reaction, the bromo-substituted compound is reacted with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond. This is a common strategy for synthesizing biaryl compounds.

Stille Coupling: This method involves the reaction of the aryl bromide with an organotin compound, also catalyzed by palladium, to create a new C-C bond.

Heck Coupling: This reaction forms a substituted alkene by reacting the aryl bromide with an alkene under palladium catalysis.

The methoxy (B1213986) and dimethyl groups on the ring also play a critical role by influencing the electronic properties and steric environment of the molecule, which can affect reaction rates and regioselectivity in subsequent synthetic steps.

While specific, widespread examples of this compound in the total synthesis of natural products are not extensively documented, its structural motifs are common in many classes of naturally occurring compounds. The substituted methoxy-benzene core is a feature of numerous alkaloids, terpenoids, and polyketides. Synthetic chemists often employ building blocks with similar substitution patterns to construct fragments of these complex molecules. The reactivity of the bromo group allows for its strategic introduction into a synthetic route, where it can later be used as a handle for further elaboration of the molecular structure, ultimately leading to the target natural product or its analogues.

Development of Specialty Chemicals and Functional Materials

The unique combination of functional groups in this compound makes it an attractive starting point for the synthesis of specialty chemicals and materials with tailored properties.

Aryl halides are important monomers for the synthesis of conjugated polymers via cross-coupling polymerization reactions. This compound can be used in step-growth polymerization methods, such as Suzuki polymerization, to create polymers with an aromatic backbone. The resulting polymers can possess interesting photophysical and electronic properties, making them candidates for use in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy and methyl substituents can enhance the solubility and processability of the final polymer, which are crucial characteristics for fabricating thin-film devices.

| Polymerization Technique | Monomer Functionality | Potential Polymer Properties |

| Suzuki Polymerization | Aryl dibromide with Aryl diboronic acid | Conjugated, good solubility |

| Stille Polymerization | Aryl dibromide with Aryl distannane | High molecular weight, defined structure |

| Yamamoto Polymerization | Aryl dibromide | Direct polymerization, simpler process |

A chemical scaffold is a core structure of a molecule to which various functional groups can be attached. nih.gov this compound is an excellent platform for developing novel chemical scaffolds. nih.gov The bromo group can be readily transformed into other functional groups through reactions like lithium-halogen exchange followed by quenching with an electrophile, or through palladium-catalyzed amination (Buchwald-Hartwig reaction) or cyanation. This versatility allows for the creation of a diverse library of compounds from a single starting material. These new scaffolds can be used to develop new ligands for catalysis, probes for chemical biology, or as core structures in medicinal chemistry for the discovery of new therapeutic agents.

Green Chemistry Principles and Sustainable Synthesis

Solvent Selection and Minimization in Synthesis

Historically, solvents like carbon tetrachloride (CCl₄) have been used for bromination reactions. However, due to their toxicity and environmental persistence, greener alternatives are sought. Acetonitrile (CH₃CN) has been identified as a more suitable solvent for the bromination of related methoxy-containing aromatic compounds. mdma.ch It offers a less hazardous profile and can promote clean and rapid reactions, often at room temperature, thus also reducing energy consumption. mdma.ch The use of acetonitrile can also enhance the regioselectivity of the bromination, leading to a purer product and minimizing the need for extensive purification steps. mdma.ch

Furthermore, research into "on water" synthesis, where reactions are conducted in an aqueous medium, represents a significant advancement in green chemistry. researchgate.net While the solubility of nonpolar substrates like 3,5-dimethylanisole in water can be a challenge, the use of surfactants or phase-transfer catalysts can facilitate such reactions. Water is a non-toxic, non-flammable, and abundant solvent, making it an ideal medium from a green chemistry perspective.

Minimizing solvent use altogether is another key strategy. This can be achieved through solvent-free reaction conditions, potentially utilizing mechanochemistry (ball milling) or conducting reactions in the molten state of the reactants if feasible.

Table 1: Comparison of Solvents for Aromatic Bromination

| Solvent | Green Chemistry Considerations |

| Carbon Tetrachloride | High toxicity, ozone-depleting, environmentally persistent. |

| Dichloromethane | Suspected carcinogen, volatile organic compound (VOC). |

| Acetonitrile | Less toxic than halogenated solvents, can promote clean reactions. mdma.ch |

| Water | Non-toxic, non-flammable, abundant, and environmentally benign. researchgate.net |

| (Trifluoromethyl)benzene | Less toxic replacement for some conventional solvents. researchgate.net |

| Ionic Liquids | Low volatility, but toxicity and biodegradability need careful consideration. |

| Supercritical CO₂ | Non-toxic, non-flammable, but requires high pressure. |

Catalyst Development for Enhanced Sustainability

Catalysis is a cornerstone of green chemistry, offering pathways to more selective and efficient reactions with reduced waste. researchgate.net In the synthesis of 2-Bromo-4-methoxy-1,3-dimethylbenzene, catalysts can play a vital role in controlling the regioselectivity of the bromination of 3,5-dimethylanisole, ensuring the bromine atom is directed to the desired position.

Traditional bromination reactions often rely on stoichiometric amounts of Lewis acids, which generate significant waste. The development of recyclable, solid acid catalysts or heterogeneous catalysts can greatly improve the sustainability of the process. For instance, zeolites or clays modified with metal ions could offer a reusable catalytic system.

Recent advancements have also focused on photocatalysis, using visible light to drive chemical reactions. This approach can lead to milder reaction conditions and unique selectivities. While not yet specifically reported for this compound, visible-light-induced brominations of aromatic compounds are an active area of research.

Furthermore, the in-situ generation of the brominating agent using a catalyst is a promising green approach. For example, the oxidation of bromide salts (like NaBr or KBr) with a mild oxidant in the presence of a catalyst can produce the active bromine species, avoiding the direct handling of hazardous molecular bromine. nih.govresearchgate.net

Table 2: Catalytic Approaches for Sustainable Aromatic Bromination

| Catalyst Type | Advantages | Challenges |

| Homogeneous Lewis Acids | High activity and selectivity. | Difficult to separate from the reaction mixture, leading to waste. |

| Heterogeneous Catalysts | Easily separable and recyclable, reducing waste. | Can have lower activity compared to homogeneous counterparts. |

| Photocatalysts | Utilizes light energy, enabling mild reaction conditions. | Requires specialized equipment and may have limited substrate scope. |

| Biocatalysts (Enzymes) | High selectivity under mild conditions, biodegradable. | Can be sensitive to reaction conditions and substrate structure. |

Atom Economy and Reaction Efficiency Considerations

Atom economy, a concept developed by Barry Trost, is a measure of how efficiently a chemical process converts reactants into the desired product. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of by-products.

For the synthesis of this compound from 3,5-dimethylanisole and a brominating agent, the choice of the brominating agent significantly impacts the atom economy.

Using Molecular Bromine (Br₂): C₉H₁₂O + Br₂ → C₉H₁₁BrO + HBr In this reaction, one atom of bromine is incorporated into the product, while the other forms hydrogen bromide (HBr) as a by-product. This results in a theoretical maximum atom economy of less than 100%.

Using N-Bromosuccinimide (NBS): C₉H₁₂O + C₄H₄BrNO₂ → C₉H₁₁BrO + C₄H₅NO₂ Here, the succinimide is the by-product. The atom economy will depend on the relative molecular weights of the product and the by-product.

To improve atom economy, synthetic routes that involve addition reactions rather than substitution reactions are generally preferred. However, for aromatic substitution, this is often not feasible. Therefore, the focus shifts to maximizing reaction efficiency and finding uses for any by-products.

Table 3: Atom Economy of Different Brominating Agents

| Brominating Agent | By-product | Theoretical Atom Economy |

| Molecular Bromine (Br₂) | Hydrogen Bromide (HBr) | ~73% |

| N-Bromosuccinimide (NBS) | Succinimide | ~55% |

| In-situ generated Br₂ from HBr/H₂O₂ | Water (H₂O) | High (approaching 100% for the brominating part) |

Waste Reduction and By-product Management

The prevention of waste is the first and most important principle of green chemistry. researchgate.net In the synthesis of this compound, waste can be generated from several sources, including the solvent, unreacted starting materials, by-products, and materials used in work-up and purification.

A key strategy for waste reduction is the use of catalytic reactions, which minimize the use of stoichiometric reagents that end up as waste. researchgate.net As discussed, developing recyclable catalysts is a significant step towards a zero-waste process.

The choice of work-up and purification methods also plays a role in waste generation. Traditional methods often involve large volumes of organic solvents for extraction and chromatography. The development of synthetic methods that yield a product of high purity directly from the reaction mixture can significantly reduce the need for such purification steps. Techniques like crystallization are generally preferred over chromatography as they use less solvent.

Finally, any unavoidable waste should be treated to minimize its environmental impact. This could involve neutralization of acidic or basic waste streams or biodegradation of organic waste where possible. The pyrolysis of some brominated waste streams is also being explored to recover bromine. nih.govacs.org

Table 4: Strategies for Waste Reduction

| Waste Source | Reduction Strategy |

| Solvents | Use of greener solvents, solvent minimization, or solvent-free conditions. |

| Reagents | Use of catalytic methods instead of stoichiometric reagents. |

| By-products | Designing reactions with high atom economy, recycling of by-products (e.g., HBr). |

| Purification | Developing highly selective reactions to minimize the need for chromatography; use of crystallization. |

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalytic Systems

The development of innovative and more efficient synthetic routes is a perpetual goal in chemical research. For 2-Bromo-4-methoxy-1,3-dimethylbenzene, future explorations are likely to center on greener and more precise methods of synthesis and functionalization.

Photo- and Electrochemistry Applications

Recent advancements in photoredox and electrochemical methods offer promising alternatives to traditional synthetic protocols, often providing milder reaction conditions and unique reactivity.

Photochemistry: The application of visible-light photoredox catalysis could enable novel transformations of this compound. By utilizing a photocatalyst, the bromine atom's electrophilicity can be enhanced, potentially leading to more efficient and selective bromination or subsequent functionalization reactions under ambient conditions. This approach could divert reactions from unwanted radical pathways that can occur with traditional light-promoted bromination.

Electrochemistry: Electrochemical synthesis presents a green and efficient alternative for the halogenation and modification of aromatic compounds. The electrochemical bromination of related aromatic ethers has been shown to be a viable method, often with high regioselectivity. Future research could focus on optimizing electrochemical methods for the synthesis of this compound, potentially through paired electrolysis where both the anode and cathode are utilized for productive chemical transformations. This would minimize waste and improve atom economy. Furthermore, electrochemical methods could be explored for the reductive cleavage of the carbon-bromine bond, allowing for the introduction of other functional groups.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern synthetic planning, offering insights into reaction mechanisms and predicting the outcomes of reactions.

Density Functional Theory (DFT) calculations are increasingly being used to study the electrophilic aromatic bromination of substituted benzenes. Such studies on analogous compounds like anisole (B1667542) have provided valuable insights into the reaction mechanisms, regioselectivity, and the nature of the transition states. Future computational work on this compound could focus on:

Predicting Regioselectivity: DFT calculations can accurately predict the most likely positions for further electrophilic substitution on the this compound ring, guiding synthetic efforts to create specific isomers.

Mechanism Elucidation: Computational studies can help to elucidate the precise mechanisms of novel photochemical and electrochemical reactions involving this compound, optimizing reaction conditions and catalyst selection.

Virtual Screening: By modeling the electronic and steric properties of potential reactants and catalysts, computational chemistry can be used to virtually screen for the most promising reaction conditions before they are attempted in the lab, saving time and resources.

Supramolecular Chemistry and Non-Covalent Interactions

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent interactions. Understanding and controlling these interactions is the realm of crystal engineering and supramolecular chemistry.

The bromine and methoxy (B1213986) substituents on the this compound ring are key players in directing its supramolecular assembly. Future research in this area could explore:

Halogen Bonding: The bromine atom can act as a halogen bond donor, a highly directional and specific non-covalent interaction. The strength and geometry of these halogen bonds can be tuned by the electronic nature of the aromatic ring. Investigating the halogen bonding capabilities of this compound could lead to the design of novel co-crystals and materials with specific solid-state properties.

Hydrogen Bonding and Other Interactions: The methoxy group can act as a hydrogen bond acceptor, and the methyl groups can participate in weaker C-H···π and van der Waals interactions. A detailed understanding of the interplay between these various non-covalent forces will be crucial for the rational design of crystalline materials with desired architectures and properties.

Crystal Engineering: By leveraging a comprehensive understanding of the non-covalent interactions, it may be possible to use this compound as a building block for the construction of complex supramolecular architectures, such as porous materials for gas storage or separation.

Development of High-Throughput Synthesis and Screening Methodologies

The demand for new molecules in drug discovery and materials science has driven the development of high-throughput synthesis and screening techniques. This compound, as a functionalized building block, is well-suited for integration into these automated platforms.

Combinatorial Chemistry: This compound can be utilized as a key building block in combinatorial libraries. By systematically reacting it with a diverse range of other reagents, large libraries of novel compounds can be rapidly synthesized. These libraries can then be screened for biological activity or desirable material properties.

Automated Synthesis Platforms: The development of automated synthesis platforms, which utilize robotics and software to perform chemical reactions, can significantly accelerate the synthesis of derivatives of this compound. These platforms can perform a series of reactions in a parallel or sequential manner, allowing for the rapid exploration of chemical space. The use of microreactors in continuous-flow systems, for instance, can offer precise control over reaction conditions and enhance safety, particularly for reactions involving hazardous reagents.

High-Throughput Screening: Once libraries of compounds derived from this compound are synthesized, they can be subjected to high-throughput screening to identify "hits" with desired properties. This iterative process of synthesis and screening is a cornerstone of modern drug discovery and materials development.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-methoxy-1,3-dimethylbenzene, and what intermediates are critical for regioselective bromination?

- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution (EAS) using brominating agents (e.g., Br₂ with FeBr₃ or N-bromosuccinimide under radical conditions). Key intermediates include methoxy- and dimethyl-substituted benzene derivatives, where steric and electronic directing effects of the methoxy and methyl groups influence regioselectivity . For example, the methoxy group directs bromination to the ortho/para positions, while the methyl groups may sterically hinder certain positions. Reaction optimization should include temperature control (0–25°C) and solvent selection (e.g., dichloromethane or CCl₄) to minimize side products. Purity can be confirmed via GC-MS or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are diagnostic?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy group (–OCH₃) appears as a singlet at ~δ 3.8 ppm (¹H) and δ 55–60 ppm (¹³C). Aromatic protons adjacent to bromine exhibit deshielding (δ 7.0–7.5 ppm), while methyl groups resonate at δ 2.2–2.5 ppm .

- IR Spectroscopy : Stretching vibrations for C–Br (~600 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹) are key markers.

- Mass Spectrometry : Molecular ion peaks at m/z 230/232 (Br isotope pattern) confirm the molecular formula C₉H₁₁BrO .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The methoxy group enhances electron density at the para position, facilitating oxidative addition of Pd catalysts. However, steric hindrance from the 1,3-dimethyl groups may reduce catalytic efficiency in cross-couplings. To mitigate this, use bulky ligands (e.g., SPhos or XPhos) and elevated temperatures (80–100°C). Reaction kinetics should be monitored via TLC or in situ NMR to optimize catalyst loading (1–5 mol% Pd) and base selection (K₂CO₃ or Cs₂CO₃) . Contradictions in yield may arise from competing protodeboronation or homocoupling, requiring careful control of anhydrous conditions .

Q. How can crystallographic data resolve contradictions in reported NMR assignments for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides unambiguous structural confirmation. For example, crystallographic data can clarify whether bromine occupies the ortho or para position relative to methoxy in ambiguous cases. Pairing XRD with DFT calculations (e.g., Gaussian at the B3LYP/6-31G* level) helps validate NMR chemical shifts and coupling constants. Discrepancies between experimental and computed data may indicate dynamic effects (e.g., rotational barriers) or crystal packing forces .

Q. What are the safety and handling protocols for this compound, given its potential health hazards?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and lab coats to avoid skin/eye contact. Dust inhalation risks require respirators (NIOSH P100) during solid handling .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as halogenated waste. Avoid aqueous rinsing to prevent environmental contamination .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values of this compound in polar vs. nonpolar solvents?

- Methodological Answer : Solubility contradictions may arise from impurities or measurement conditions (e.g., temperature, solvent grade). Perform systematic solubility tests using USP-grade solvents (e.g., hexane, ethanol, DMSO) under controlled temperatures (20–25°C). Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law at λₐ≈270 nm. Compare results with computational predictions (e.g., COSMO-RS) to identify outliers. Note that bromine’s polarizability enhances solubility in halogen-friendly solvents like DCM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.